2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine

Histamine H3 receptor GPCR binding Neuropharmacology

Medicinal chemists developing dual H3/H4 histamine probes often face scaffold inconsistency across suppliers, compromising SAR reproducibility. This compound (CAS 1232809-85-6) resolves that bottleneck with verified identity and batch-to-batch fidelity. • H3R Kd 1.35-2.54 nM; H4R Ki 14 nM-validated dual-receptor engagement for CNS/peripheral crosstalk studies. • C2-hydrazinyl handle enables rapid hydrazone library synthesis in 96-well plate format for kinase (ErbB-2/EGFR) and GPCR screening. • meta-Methyl substitution distinguishes selectivity profile from N-phenyl analogs in aminergic off-target panels. • MW 215.25, LogP ~1.4, 3 HBD, 5 HBA-favorable drug-like space. Supplied with full analytical certification (HPLC, NMR, MS). Standard international shipping.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
Cat. No. B12214527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC(=NC=C2)NN
InChIInChI=1S/C11H13N5/c1-8-3-2-4-9(7-8)14-10-5-6-13-11(15-10)16-12/h2-7H,12H2,1H3,(H2,13,14,15,16)
InChIKeyZDPYSMJNFHCNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine Overview


2-Hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine (CAS 1232809-85-6, molecular formula C₁₁H₁₃N₅, molecular weight 215.25 g/mol) is a disubstituted pyrimidine derivative bearing a hydrazinyl group at the C2 position and a 3-methylphenylamino substituent at the C4 position . This compound belongs to the hydrazinopyrimidine class, which has been widely explored as synthetic intermediates for fused heterocycles and as ligands for metal complexation [1]. Pharmacologically, hydrazinopyrimidine derivatives have demonstrated activity against kinase targets including EGFR, ErbB-2, PLK1, and GSK-3, as well as histamine H3 and H4 receptors [2]. The combination of a nucleophilic hydrazino group and a meta-toluidine substituent creates a distinct molecular recognition surface that differentiates this scaffold from simpler 2-aminopyrimidine analogs.

Why 2-Hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine Cannot Be Generically Substituted


Within the hydrazinopyrimidine chemotype, even seemingly minor structural perturbations produce large-magnitude changes in target binding, selectivity profile, and synthetic utility. The position of the methyl substituent on the N-aryl ring (meta vs. para), the identity of the N-aryl group itself, and the presence of the free hydrazinyl moiety at C2 each independently modulate hydrogen-bonding geometry, π-stacking, and steric complementarity with biological targets [1]. In histamine H3 receptor binding, closely related pyrimidine analogs in the same patent series show IC₅₀ values spanning three orders of magnitude (from low nanomolar to >50 μM) depending solely on the aryl substitution pattern [2]. For metal-coordination applications, the hydrazone-forming capability of the C2 hydrazinyl group is exquisitely sensitive to the electronic character of the pyrimidine ring, which is tuned by the C4 N-aryl substituent—meaning that swapping the 3-methylphenyl for phenyl or 4-methylphenyl alters the Lewis basicity of the hydrazinyl nitrogen and consequently the thermodynamic stability of the resulting complexes [3]. Simply put, this compound cannot be generically substituted with confidence.

2-Hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine: Quantitative Differentiation


Histamine H3 Receptor Binding Affinity

2-Hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine binds to the human recombinant histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35–2.54 nM as measured by a BRET-based binding assay in HEK293T cells expressing NLuc/GPCR-fused H3R [1]. This represents sub-nanomolar to low single-digit nanomolar affinity. By comparison, compound 16 from AstraZeneca's pyrimidine H3R antagonist series (US9029381), which replaces the hydrazinyl group with a morpholinone-bearing scaffold, exhibits a markedly weaker IC₅₀ of 441 nM against the same target [2]—a >170-fold difference in potency. While direct head-to-head data against the closest structural analog (2-hydrazinyl-N-phenylpyrimidin-4-amine) are not publicly available, the 3-methyl substitution is predicted to enhance hydrophobic complementarity with the H3R orthosteric pocket based on SAR trends in 2-aminopyrimidine H3R ligand series [3].

Histamine H3 receptor GPCR binding Neuropharmacology

Dual H3/H4 Histamine Receptor Binding Profile

2-Hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine additionally binds to the human histamine H4 receptor (H4R) with an inhibition constant (Ki) of 14 nM as measured by [³H]-histamine displacement [1]. This dual H3R/H4R engagement profile is mechanistically significant because combined H3/H4 blockade has been proposed as a therapeutic strategy for conditions involving both neurogenic and immune-mediated histamine signaling, including allergic rhinitis and atopic dermatitis [2]. In contrast, the selective H4R antagonist JNJ7777120 (indole amide chemotype) shows a Ki of 4.5 nM at H4R but lacks H3R activity [3]. The 2-aminopyrimidine H4R antagonist series described by Cellzome UK Ltd. typically achieves H4R Ki values in the 10–300 nM range, with the most potent analogs containing trifluoromethyl or halogen substituents that are absent from this compound [4]. The freely accessible hydrazinyl group provides a synthetic handle for further derivatization to fine-tune the H3/H4 selectivity ratio—an advantage not shared by fully substituted analogs.

Histamine H4 receptor Dual antagonism Inflammatory disease

Lipophilicity Advantage Over N-Phenyl Analog

The introduction of a meta-methyl group on the N-phenyl ring of this compound increases both molecular weight and predicted lipophilicity relative to the des-methyl analog 2-hydrazinyl-N-phenylpyrimidin-4-amine (MW = 201.23 g/mol) . The target compound (MW = 215.25 g/mol) has a computationally predicted LogP of approximately 1.34–1.46 . While experimentally measured LogP values are not available in the public domain for this specific compound, the +14 Da mass increment and the presence of the methyl group are expected to increase LogP by approximately +0.5 LogP units compared to the des-methyl phenyl analog, based on the well-established π-methyl fragment contribution in aromatic systems [1]. This moderate lipophilicity improvement can enhance passive membrane permeability without pushing the compound beyond the Lipinski Rule of 5 boundaries (cLogP still well below 5). In comparison, 2-hydrazinyl-N,N-dimethylpyrimidin-4-amine (MW 153.19) is substantially more polar and lacks the aromatic N-aryl surface required for π-stacking interactions with aromatic residues in kinase and GPCR binding pockets [2].

Lipophilicity Drug-likeness ADME prediction

Hydrazone-Forming Reactivity vs. 2-Aminopyrimidine Analogs

The free hydrazinyl (-NHNH₂) group at the C2 position of this compound enables condensation with aldehydes and ketones to form hydrazones, providing a modular route to structurally diverse compound libraries [1]. This reactivity is the chemical basis for the generation of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones, which have been reported as potent dual ErbB-2/EGFR kinase inhibitors with cellular IC₅₀ values as low as 14 nM against the BT474 breast cancer cell line [2]. In contrast, 2-aminopyrimidine analogs (e.g., 2-amino-4-(3-methylphenylamino)pyrimidine) lack this nucleophilic handle and cannot undergo analogous condensation chemistry without prior functional group interconversion [3]. The hydrazinyl group also serves as a bidentate or tridentate coordination site for transition metal ions (Fe³⁺, Cu²⁺, Zn²⁺), enabling the synthesis of metallodrug candidates. While direct complexation data for this specific compound are not available, structurally related 2-hydrazinylpyrimidine ligands (H₂L derivatives) form stable Fe(III) complexes showing antitumor activity with IC₅₀ values of 21.80–27.96 µM against BEL-7402 hepatocellular carcinoma cells—a ~2.3-fold improvement over the free ligand (IC₅₀ = 49.46 µM) [4], demonstrating the functional value of the hydrazinyl moiety for metal-based drug design.

Hydrazone chemistry Combinatorial library synthesis Metal chelation

2-Hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine: Application Scenarios


Dual H3/H4 Pharmacological Probe Development

With a Kd of 1.35–2.54 nM at H3R and a Ki of 14 nM at H4R [1], this compound serves as a compelling starting scaffold for developing dual H3/H4 pharmacological tool compounds. Procurement is recommended for CNS histamine research groups investigating the interplay between presynaptic H3 autoreceptors and peripheral H4-mediated inflammation. The hydrazinyl group can be derivatized to install fluorescent or biotin tags for target engagement studies without abolishing receptor affinity. The meta-methyl substitution distinguishes this compound from the N-phenyl analog in selectivity screening panels, potentially reducing off-target binding to aminergic GPCRs.

Hydrazone-Based Combinatorial Library for Kinase Inhibition

The C2-hydrazinyl group provides a direct condensation handle for generating hydrazone libraries in 96-well plate format [2]. Reaction with aromatic aldehydes yields 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazone analogs, a chemotype validated as potent dual ErbB-2/EGFR inhibitors with cellular IC₅₀ values in the low nanomolar range (14–58 nM against BT474, N87, SK-BR-3) [3]. Procurement of this compound as a core scaffold for parallel synthesis is cost-effective compared to purchasing individual pre-formed hydrazones, particularly for medicinal chemistry groups running kinase selectivity panels.

Metallodrug Candidate Synthesis via Metal Complexation

The hydrazinyl and pyrimidine nitrogen atoms form a polydentate coordination environment amenable to transition metal complexation. Class-level evidence from 2-hydrazinylpyrimidine Fe(III) complexes demonstrates a synergistic antitumor effect: the free ligand H₂L shows IC₅₀ = 49.46 µM against BEL-7402 hepatocellular carcinoma cells, while its Fe(III) complexes achieve IC₅₀ values of 21.80–27.96 µM—a ~2.3-fold potency gain [4]. This compound, with its distinct 3-methylphenyl substitution, can be screened against the NCI-60 panel to identify metal-dependent cytotoxicity profiles that may differ from those of the des-methyl analog. Procurement for bioinorganic chemistry laboratories developing novel metallodrugs is supported by the established coordination chemistry of the hydrazinopyrimidine class.

Hydrazinopyrimidine ADME Reference Standard

With MW = 215.25 g/mol, predicted LogP ≈ 1.34–1.46, 3 H-bond donors, and 5 H-bond acceptors , this compound sits within favorable drug-like chemical space while possessing a reactive hydrazinyl moiety that may influence metabolic stability. It can serve as a reference compound for establishing structure-property relationship (SPR) trends across a series of N-aryl substituted hydrazinopyrimidines, particularly for correlating the meta-methyl effect on microsomal stability, CYP inhibition, and plasma protein binding. Procurement as an analytical reference standard is recommended for DMPK groups constructing hydrazinopyrimidine-focused ADME prediction models.

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